molecular formula C11H19N B14734761 Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- CAS No. 5049-40-1

Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-

Katalognummer: B14734761
CAS-Nummer: 5049-40-1
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: ZQRAAMBYYKJHRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-: is an organic compound with the molecular formula C10H17N It is a derivative of pyrrolidine, where the nitrogen atom is bonded to a cyclohexene ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- typically involves the reaction of pyrrolidine with a suitable cyclohexene derivative. One common method involves the reaction of 1-bromo-2-methylcyclohexene with pyrrolidine under heating and stirring conditions . The reaction is carried out in a suitable solvent, such as toluene, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyrrolidine, 1-(1-cyclohexen-1-yl)-
  • 1-Pyrrolidino-1-cyclohexene
  • N-(1-Cyclohexenyl)pyrrolidine

Uniqueness

Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds .

Eigenschaften

CAS-Nummer

5049-40-1

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

1-(2-methylcyclohexen-1-yl)pyrrolidine

InChI

InChI=1S/C11H19N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H2,1H3

InChI-Schlüssel

ZQRAAMBYYKJHRV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CCCC1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.